4-Chloro-1-methylimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methylimidazo[1,5-a]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-throughput methods such as microwave-assisted reactions. These methods offer advantages in terms of reaction speed and yield. For example, the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation has been reported to produce 4,5-dihydroimidazo[1,5-a]quinoxalines efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with adenosine and benzodiazepine receptors, as well as various kinases such as SK2, PIM, and IkB.
Pathways Involved: By modulating these targets, the compound can influence various cellular processes, including apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClN3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-chloro-1-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3 |
InChI Key |
KDYMUHFEELZYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.